N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15070771
InChI: InChI=1S/C24H18ClN3O4S/c25-17-3-1-2-15(8-17)11-26-22(29)16-6-4-14(5-7-16)12-28-23(30)18-9-20-21(32-13-31-20)10-19(18)27-24(28)33/h1-10H,11-13H2,(H,26,29)(H,27,33)
SMILES:
Molecular Formula: C24H18ClN3O4S
Molecular Weight: 479.9 g/mol

N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

CAS No.:

Cat. No.: VC15070771

Molecular Formula: C24H18ClN3O4S

Molecular Weight: 479.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide -

Specification

Molecular Formula C24H18ClN3O4S
Molecular Weight 479.9 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Standard InChI InChI=1S/C24H18ClN3O4S/c25-17-3-1-2-15(8-17)11-26-22(29)16-6-4-14(5-7-16)12-28-23(30)18-9-20-21(32-13-31-20)10-19(18)27-24(28)33/h1-10H,11-13H2,(H,26,29)(H,27,33)
Standard InChI Key VRZAYFYZNSBTQO-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl

Introduction

N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a synthetic compound with potential applications in pharmacology and medicinal chemistry. The compound's unique structural features, including a quinazoline-based scaffold and a chlorophenyl functional group, suggest its relevance in drug design targeting various biological pathways.

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions:

  • Quinazoline Formation: Starting with an anthranilic acid derivative, cyclization is achieved using formamide or related reagents to form the quinazoline nucleus.

  • Dioxolo Ring Introduction: The dioxolo moiety is fused to the quinazoline core via oxidative cyclization.

  • Functional Group Modifications: Thioketone and amide functionalities are introduced through selective substitution reactions.

  • Final Coupling: The chlorophenylmethyl group is attached via nucleophilic substitution to complete the structure.

Biological Relevance

4.1 Pharmacological Potential
The compound's structure suggests potential interactions with enzymes or receptors involved in:

  • Cancer pathways (e.g., EGFR inhibition).

  • Antimicrobial activity through DNA gyrase inhibition .

4.2 Mechanistic Insights
The thioketone group and quinazoline core are known pharmacophores:

  • Quinazolines often act as kinase inhibitors due to their ability to mimic ATP binding.

  • Thioketones may enhance binding affinity via hydrogen bonding or covalent interactions with target proteins .

Computational and Experimental Data

5.1 Computational Predictions
Molecular docking studies predict strong binding affinities toward targets such as EGFR and microbial enzymes:

PropertyValue
Predicted Binding Energy-8.5 kcal/mol (EGFR)
LogP (Lipophilicity)4.2
Topological Polar Surface Area (TPSA)92 Ų
  • Related quinazoline derivatives exhibit potent antiproliferative effects in vitro .

  • Antimicrobial assays indicate activity against Gram-positive bacteria .

Toxicity and Safety Profile

Preliminary toxicity assessments of structurally similar compounds indicate moderate cytotoxicity at higher concentrations but lower toxicity compared to standard chemotherapeutic agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator